4-bromo-3-nitro-N-(2,2,2-trifluoroethyl)benzenesulfonamide
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Overview
Description
4-Bromo-3-nitro-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a complex organic compound characterized by the presence of bromine, nitro, trifluoroethyl, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-nitro-N-(2,2,2-trifluoroethyl)benzenesulfonamide typically involves multiple steps, starting with the bromination of 3-nitrobenzenesulfonamide followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time is crucial to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-bromo-3-nitro-N-(2,2,2-trifluoroethyl)benzenesulfonamide may be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active compounds.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-bromo-3-nitro-N-(2,2,2-trifluoroethyl)benzenesulfonamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the biological system and the nature of the interaction.
Comparison with Similar Compounds
4-Bromo-N-(2,2,2-trifluoroethyl)benzamide
4-Bromo-3-nitrobenzotrifluoride
Uniqueness: 4-Bromo-3-nitro-N-(2,2,2-trifluoroethyl)benzenesulfonamide stands out due to its combination of bromine, nitro, and trifluoroethyl groups, which confer unique chemical properties and reactivity compared to similar compounds. Its sulfonamide group also adds to its versatility in chemical synthesis and potential biological applications.
Properties
IUPAC Name |
4-bromo-3-nitro-N-(2,2,2-trifluoroethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O4S/c9-6-2-1-5(3-7(6)14(15)16)19(17,18)13-4-8(10,11)12/h1-3,13H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAOPZFTBLGKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(F)(F)F)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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